ethyl 2-({[4-(3,4-dichlorobenzyl)piperazin-1-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-({[4-(3,4-dichlorobenzyl)piperazin-1-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a piperazine ring, a benzothiophene core, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[4-(3,4-dichlorobenzyl)piperazin-1-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine derivative can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the benzothiophene core under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2-({[4-(3,4-dichlorobenzyl)piperazin-1-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry:
Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[4-(3,4-dichlorobenzyl)piperazin-1-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, potentially affecting mood and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide.
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Uniqueness
Ethyl 2-({[4-(3,4-dichlorobenzyl)piperazin-1-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of its piperazine ring, dichlorobenzyl group, and benzothiophene core, which may confer distinct pharmacological properties and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[[4-[(3,4-dichlorophenyl)methyl]piperazine-1-carbothioyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2S2/c1-2-30-22(29)20-16-5-3-4-6-19(16)32-21(20)26-23(31)28-11-9-27(10-12-28)14-15-7-8-17(24)18(25)13-15/h7-8,13H,2-6,9-12,14H2,1H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJGSQBNMLTYMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801103861 | |
Record name | Ethyl 2-[[[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]thioxomethyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801103861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-45-0 | |
Record name | Ethyl 2-[[[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]thioxomethyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883546-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]thioxomethyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801103861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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